molecular formula C13H17N3OS B5629858 2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No. B5629858
M. Wt: 263.36 g/mol
InChI Key: IUHORYSFIGVQHI-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their significance in medicinal chemistry and materials science. Thiazoles and pyrroles are core structures in many biologically active molecules and materials due to their unique chemical and physical properties.

Synthesis Analysis

Thiazole and pyrrole derivatives can be synthesized through various methods, including cyclization reactions and interactions with different derivatives in the presence of catalysts or under specific conditions. For instance, Mohamed (2021) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives (Mohamed, 2021).

Molecular Structure Analysis

The molecular structures of thiazole and pyrrole derivatives are characterized using techniques like IR, NMR, and mass spectral data. For example, Idhayadhulla et al. (2010) provided a characterization of a new compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, using these methods (Idhayadhulla et al., 2010).

Chemical Reactions and Properties

Thiazole and pyrrole compounds undergo various chemical reactions, including cyclization, amination, and interactions with electrophilic reagents. These reactions are pivotal in the synthesis of complex molecules with potential biological activities. Donohue et al. (2002) demonstrated the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides through a series of solution-phase chemistry steps (Donohue et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Pyrrole derivatives are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 2-(1H-Pyrrol-1-yl)ethanol is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed .

Future Directions

The future directions in the study of a compound often involve exploring its potential therapeutic applications, improving its synthesis methods, and studying its mechanism of action in more detail. For pyrrole and its derivatives, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

2-propyl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-5-12-15-11(10-18-12)13(17)14-6-9-16-7-3-4-8-16/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHORYSFIGVQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

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